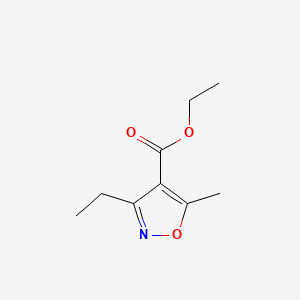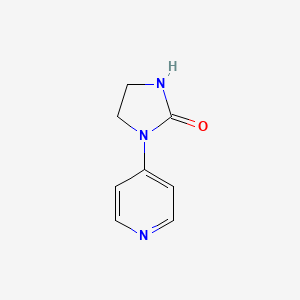![molecular formula C15H12Cl2O3 B1307536 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 55667-19-1](/img/structure/B1307536.png)
3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde is a halogen- and methoxy-substituted benzaldehyde derivative. These types of compounds are of significant interest due to their practical applications in various industries, including fragrances, agrochemicals, and pharmaceuticals . The presence of halogen and methoxy groups on the benzaldehyde core structure influences the chemical reactivity and physical properties of these compounds, making them valuable for diverse synthetic applications.
Synthesis Analysis
The synthesis of halogenated methoxybenzaldehydes typically involves the reaction of precursor compounds under controlled conditions. For example, a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This process involves careful manipulation of reagents and conditions to ensure the formation of the desired product with the correct substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzaldehydes is characterized by the presence of substituents on the aromatic ring, which can influence the overall conformation of the molecule. Studies have shown that these compounds can exist in different conformations, such as cis and trans forms, depending on the relative orientation of the aldehyde group to the ring substituents . The stability of these conformations is influenced by factors such as steric hindrance and intramolecular interactions.
Chemical Reactions Analysis
Halogenated methoxybenzaldehydes can undergo various chemical reactions, including photochemical processes. For instance, 3-chloro-4-methoxybenzaldehyde was found to undergo UV-induced conformational isomerization and decarbonylation when irradiated with monochromatic UV light at different wavelengths . These photochemical reactions are highly selective and can be used to manipulate the molecular structure for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated methoxybenzaldehydes are influenced by their molecular structure. Spectroscopic techniques such as FT-Raman, infrared, and NMR are commonly used to investigate these properties . For example, the vibrational spectra of 3-chloro-4-methoxybenzaldehyde provided insights into the relative orientation of the aldehydic oxygen and chlorine atom with respect to the methoxy group . Additionally, the electrochemical behavior of related compounds, such as 4-hydroxy-3-methoxybenzaldehyde, has been studied to understand their potential as corrosion inhibitors .
Applications De Recherche Scientifique
Synthesis and Characterization
- Methoxybenzaldehyde derivatives have been synthesized and characterized through various chemical reactions, demonstrating their utility in organic synthesis and materials science. For example, the synthesis of sterically-hindered catechols and o-benzoquinones from methoxybenzaldehyde derivatives shows the potential for creating photostable compounds for material science applications (Arsenyev et al., 2016).
Crystal Structure Analysis
- The crystal structures of methoxybenzaldehyde oxime derivatives have been studied, revealing various hydrogen-bonding patterns and conformations. Such studies are crucial for understanding the molecular interactions and designing molecules with desired properties (Gomes et al., 2018).
Catalysis
- Methoxybenzaldehyde derivatives have been used in catalysis, illustrating their role in facilitating chemical transformations. For instance, the use of sulfonated Schiff base copper(II) complexes derived from methoxybenzaldehydes as catalysts in alcohol oxidation demonstrates the compounds' applicability in synthetic organic chemistry and industrial processes (Hazra et al., 2015).
Antioxidant Properties
- The antioxidant activity of chalcone derivatives synthesized from halogenated vanillin, a similar methoxybenzaldehyde derivative, showcases the potential for these compounds in pharmaceutical and nutraceutical applications, highlighting the relevance of such chemical studies in developing new antioxidants (Rijal et al., 2022).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-15(14)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZCMHNSOXSRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199278 |
Source


|
| Record name | Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde | |
CAS RN |
55667-19-1 |
Source


|
| Record name | Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55667-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)





![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

